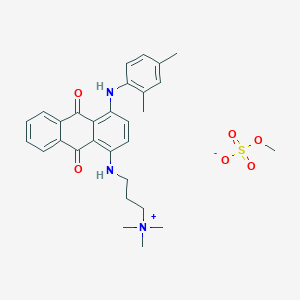
(3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium methyl sulphate is a complex organic molecule It features a combination of aromatic and aliphatic structures, including a dimethylphenyl group, an anthracene derivative, and a quaternary ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium methyl sulphate involves multiple steps:
Formation of the Anthracene Derivative: The starting material, anthracene, undergoes oxidation to form 9,10-anthraquinone.
Amination: The 9,10-anthraquinone is then reacted with 2,4-dimethylaniline under specific conditions to form the intermediate product.
Quaternization: The intermediate is further reacted with trimethylamine to introduce the quaternary ammonium group.
Sulphation: Finally, the compound is treated with methyl sulphate to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The anthracene moiety can undergo oxidation to form anthraquinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of (3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium methyl sulphate involves its interaction with specific molecular targets. The quaternary ammonium group allows it to interact with negatively charged biological molecules, such as DNA or proteins. The aromatic rings can intercalate into DNA, disrupting its structure and function. Additionally, the compound may generate reactive oxygen species (ROS) that can induce cellular damage.
Comparison with Similar Compounds
Similar Compounds
- (3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium chloride
- (3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium bromide
Uniqueness
The uniqueness of (3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium methyl sulphate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl sulphate group may enhance its solubility and reactivity compared to its chloride or bromide counterparts.
Properties
CAS No. |
60352-98-9 |
|---|---|
Molecular Formula |
C28H32N3O2.CH3O4S C29H35N3O6S |
Molecular Weight |
553.7 g/mol |
IUPAC Name |
3-[[4-(2,4-dimethylanilino)-9,10-dioxoanthracen-1-yl]amino]propyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C28H31N3O2.CH4O4S/c1-18-11-12-22(19(2)17-18)30-24-14-13-23(29-15-8-16-31(3,4)5)25-26(24)28(33)21-10-7-6-9-20(21)27(25)32;1-5-6(2,3)4/h6-7,9-14,17H,8,15-16H2,1-5H3,(H-,29,30,32,33);1H3,(H,2,3,4) |
InChI Key |
UXCYGNZBYVCSMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NCCC[N+](C)(C)C)C(=O)C4=CC=CC=C4C3=O)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















